molecular formula C22H28N2O4S B11164800 4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11164800
M. Wt: 416.5 g/mol
InChI Key: JXERNJXOLAZJJW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzamide core, and a tetrahydrofuran-2-ylmethyl sulfamoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfonamide in the presence of a base such as triethylamine to yield the desired benzamide derivative.

The tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction. Tetrahydrofuran-2-ylmethanol is first converted to its corresponding sulfonyl chloride using reagents like thionyl chloride. This intermediate is then reacted with the benzamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide stands out due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-6-16(7-9-17)21(25)24-18-10-12-20(13-11-18)29(26,27)23-15-19-5-4-14-28-19/h6-13,19,23H,4-5,14-15H2,1-3H3,(H,24,25)

InChI Key

JXERNJXOLAZJJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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